(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a diazinane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the reaction of a suitable diazinane precursor with fluorinating agents and methoxylating reagents. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-6-Acetoxyhexadecan-5-olide: Known for its biological activity and use in pheromone synthesis.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Studied for its potential therapeutic applications.
(3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: Investigated for its nematicidal and antifungal properties.
Uniqueness
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of fluorine and methoxy groups, which impart distinct chemical and biological properties
Properties
CAS No. |
154121-06-9 |
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Molecular Formula |
C5H7FN2O3 |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
InChI Key |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
Canonical SMILES |
COC1C(C(=O)NC(=O)N1)F |
Synonyms |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
Origin of Product |
United States |
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